molecular formula C11H18O2 B13486416 6,6-Dimethylspiro[2.5]octane-1-carboxylic acid

6,6-Dimethylspiro[2.5]octane-1-carboxylic acid

Cat. No.: B13486416
M. Wt: 182.26 g/mol
InChI Key: MPXSCGKMFUSDIO-UHFFFAOYSA-N
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Description

6,6-Dimethylspiro[2.5]octane-1-carboxylic acid is a unique organic compound characterized by its spiro structure, which includes a three-membered ring fused to a six-membered ring. This compound is notable for its stability and distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylspiro[2.5]octane-1-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diene with a carboxylic acid derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

6,6-Dimethylspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethylspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways depend on the context of its use, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-spiro[2.5]octane-1-carboxylic acid
  • 6-Oxaspiro[2.5]octane-1-carboxylic acid
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid

Uniqueness

6,6-Dimethylspiro[2.5]octane-1-carboxylic acid is unique due to its specific spiro structure and the presence of two methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

6,6-dimethylspiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C11H18O2/c1-10(2)3-5-11(6-4-10)7-8(11)9(12)13/h8H,3-7H2,1-2H3,(H,12,13)

InChI Key

MPXSCGKMFUSDIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CC2C(=O)O)C

Origin of Product

United States

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